molecular formula C7H7NO3 B3050366 3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde CAS No. 25441-46-7

3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde

Cat. No.: B3050366
CAS No.: 25441-46-7
M. Wt: 153.14 g/mol
InChI Key: BUKJIMFRGCHNGI-UHFFFAOYSA-N
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Scientific Research Applications

3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxo groups on the pyrrole ring may also participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde can be compared with other similar compounds, such as:

    Maleimides: These compounds share the maleimide core structure but differ in their substituents.

    Pyrrole derivatives: Compounds with a pyrrole ring and various functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h2-3,5H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKJIMFRGCHNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601589
Record name 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25441-46-7
Record name 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde
Reactant of Route 5
3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde
Reactant of Route 6
3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde

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